N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Description
N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS: 672925-62-1) is a sulfonamide-derived compound with the molecular formula C₁₅H₁₃FN₂O₄S and a molecular weight of 336.34 g/mol . Its structure features a phenylsulfonyl group, a 4-fluorobenzoyloxy substituent, and an ethanimidamide backbone. Key physicochemical properties include a predicted boiling point of 503.5 ± 60.0°C, density of 1.36 ± 0.1 g/cm³, and pKa of -0.97 ± 0.50, indicative of strong acidity due to electron-withdrawing groups (sulfonyl and fluorobenzoyl) .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c16-12-8-6-11(7-9-12)15(19)22-18-14(17)10-23(20,21)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSNXLISMNHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=C(C=C2)F)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(phenylsulfonyl)ethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide with structurally related sulfonamide and amidine derivatives.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Comparisons:
Substituent Effects on Acidity and Reactivity
- The target compound’s 4-fluorobenzoyloxy group enhances acidity (pKa ≈ -0.97) compared to analogs with less electronegative substituents (e.g., 4-chlorophenyl in or ethoxycarbonyl in ). Fluorine’s strong electron-withdrawing nature stabilizes deprotonation, making it more acidic than chloro or alkoxy derivatives .
- In contrast, the triazole derivatives from exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and biological activity. The absence of a fluorinated group in these compounds may reduce metabolic stability compared to the target molecule.
Synthetic Pathways The target compound’s synthesis likely parallels methods for analogous sulfonamides. For example, describes synthesizing sulfonyl-containing triazoles via hydrazide-isothiocyanate condensations followed by cyclization . Similarly, the target could be synthesized by reacting 2-(phenylsulfonyl)ethanimidamide with 4-fluorobenzoyl chloride under basic conditions. The chlorophenyl analog in shares a sulfonamide core but uses a bulkier dimethylpropanoyloxy group, which may necessitate milder reaction conditions to avoid steric hindrance.
Biological and Industrial Relevance
- While biological data for the target compound are absent, triazole derivatives (e.g., ) show antimicrobial activity due to sulfur and nitrogen heterocycles. The fluorine substituent in the target compound could enhance bioavailability or target binding in drug design .
- The discontinued ethoxycarbonyl derivative () highlights industrial challenges in scaling up sulfonamide synthesis, possibly due to stability or cost issues.
Stability and Spectral Features
- IR spectra of related compounds (e.g., ) confirm functional groups: ν(C=S) at 1247–1255 cm⁻¹ and ν(NH) at 3150–3414 cm⁻¹. The target compound’s IR would similarly show ν(C=O) from fluorobenzoyl (~1680 cm⁻¹) and ν(SO₂) near 1350–1150 cm⁻¹.
- Fluorine’s inductive effect likely increases hydrolytic stability compared to ethoxycarbonyl () or chlorophenyl () analogs.
Biological Activity
N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide, with the CAS number 672925-62-1, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C15H13FN2O4S
- Molecular Weight : 336.34 g/mol
- Predicted Boiling Point : 503.5 ± 60.0 °C
- Density : 1.36 ± 0.1 g/cm³
- pKa : -0.97 ± 0.50
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially impacting cholesterol absorption and other lipid metabolism processes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases where α-synuclein aggregation is a factor . This could position it as a candidate for treating conditions such as Parkinson's disease.
Case Study 1: Neuroprotective Activity
A study investigated the effects of this compound on neuroprotection in zebrafish models induced with pentylenetetrazole (PTZ). The results indicated that the compound significantly reduced seizure-like behaviors and improved survival rates in treated zebrafish. Neurochemical profiling revealed alterations in neurotransmitter levels, suggesting a mechanism involving modulation of GABAergic activity and oxidative stress reduction .
Case Study 2: Anti-Cancer Potential
Another area of research focused on the anti-cancer properties of the compound. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide, and what reaction conditions optimize yield?
- Methodology : The compound’s synthesis typically involves coupling reactions between 4-fluorobenzoyl chloride and sulfonamide intermediates under reflux conditions. For example, analogous syntheses of fluorobenzoyl-containing compounds employ reflux in aprotic solvents (e.g., dichloromethane) at 60–80°C for 4–6 hours, followed by recrystallization in methanol .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | 4-Fluorobenzoyl chloride, DCM, 70°C, 5 h | 65–70 | >95% |
| Sulfonylation | Phenylsulfonyl chloride, pyridine, RT, 12 h | 75–80 | >98% |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Techniques :
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1350–1380 cm⁻¹ (S=O stretch) confirm functional groups .
- NMR : ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (aromatic protons), δ 4.1–4.3 ppm (CH₂ adjacent to sulfonyl) .
- Mass Spectrometry : ESI-MS m/z 389.1 [M+H]⁺ .
- Crystallography : Single-crystal X-ray diffraction (orthorhombic P212121 space group) resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and phenylsulfonyl groups influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing 4-fluorobenzoyl group increases electrophilicity at the adjacent carbonyl, enhancing reactivity with amines or thiols. The phenylsulfonyl group stabilizes transition states via resonance, as observed in analogous compounds .
- Case Study : In reactions with morpholine, the compound exhibits a 20% higher reaction rate compared to non-fluorinated analogs due to enhanced electrophilicity .
Q. What are the potential biological targets of this compound, and how can its activity be assayed?
- Target Hypotheses : Structural analogs with sulfonamide moieties inhibit carbonic anhydrase or kinase enzymes .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., CA-II inhibition at IC₅₀ = 2.5 μM).
- Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging in vitro .
Q. How can contradictory data on solubility and stability in aqueous buffers be resolved?
- Analysis : Discrepancies arise from protonation states (pKa ≈ 6.8 for sulfonamide). Adjusting buffer pH to 7.4 increases solubility (from 0.1 mg/mL to 1.2 mg/mL) .
- Stability Protocol : Store lyophilized at -20°C; avoid UV light to prevent decomposition of the fluorobenzoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
